Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate
Overview
Description
Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate is a heterocyclic compound containing a thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
The synthesis of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is a three-component reaction involving a ketone, a cyanoacetamide, and elemental sulfur . The reaction conditions often require a base such as sodium ethoxide and a solvent like ethanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: It has been investigated for its anti-inflammatory, anti-microbial, and anti-cancer properties.
Industry: The compound is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, while its anti-microbial activity is attributed to the disruption of microbial cell membranes .
Comparison with Similar Compounds
Ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate: This compound has similar structural features but includes a chlorophenyl group, which may alter its chemical reactivity and biological activity.
Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate: Another similar compound with a chlorophenyl group, used in different applications.
These comparisons highlight the unique properties of this compound, particularly its versatility in various chemical reactions and its broad range of applications in scientific research.
Properties
IUPAC Name |
ethyl 3-amino-4-carbamoyl-5-methylthiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-3-14-9(13)7-6(10)5(8(11)12)4(2)15-7/h3,10H2,1-2H3,(H2,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJROXKWJTQWVNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)C)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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